2-(2,2-Difluoroethoxy)-4-(2-methoxyethoxy)aniline
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Overview
Description
2-(2,2-Difluoroethoxy)-4-(2-methoxyethoxy)aniline is an organic compound characterized by the presence of both difluoroethoxy and methoxyethoxy groups attached to an aniline core. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-(2-methoxyethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Introduction of Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoroethoxy reagents under controlled conditions.
Introduction of Methoxyethoxy Group: The methoxyethoxy group is introduced through etherification reactions, often using methoxyethanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:
Use of Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The difluoroethoxy and methoxyethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)aniline
- 4-(2-Methoxyethoxy)aniline
- 2-(2-Methoxyethoxy)-4-fluoroaniline
Uniqueness
2-(2,2-Difluoroethoxy)-4-(2-methoxyethoxy)aniline is unique due to the simultaneous presence of both difluoroethoxy and methoxyethoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-15-4-5-16-8-2-3-9(14)10(6-8)17-7-11(12)13/h2-3,6,11H,4-5,7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDIERXSMPAHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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